molecular formula C13H16O4 B3374269 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)butanoic acid CAS No. 1018054-02-8

4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)butanoic acid

Cat. No.: B3374269
CAS No.: 1018054-02-8
M. Wt: 236.26 g/mol
InChI Key: IIHOORNILCTRKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)butanoic acid is a benzodioxepin derivative with a four-carbon carboxylic acid chain attached to the bicyclic aromatic core. Its molecular formula is C₁₃H₁₆O₄ (molecular weight: 236.26 g/mol). This compound has garnered attention in nephrology due to its role as a precursor to p-cresyl sulfate, a uremic toxin implicated in chronic kidney disease (CKD) progression . It is associated with dysregulated gut microbiota and metabolites, such as bile acids and inflammatory markers, in CKD models .

Properties

IUPAC Name

4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c14-13(15)4-1-3-10-5-6-11-12(9-10)17-8-2-7-16-11/h5-6,9H,1-4,7-8H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIHOORNILCTRKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)CCCC(=O)O)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)butanoic acid typically involves the formation of the benzodioxepin ring followed by the attachment of the butanoic acid group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzodioxepin ring. Subsequent reactions, such as esterification or amidation, can be used to introduce the butanoic acid group .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

4-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)butanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The benzodioxepin ring system may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Below is a systematic comparison with structurally related benzodioxepin derivatives, focusing on functional group variations, physicochemical properties, and biological activities.

Key Structural Variations

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Group Modifications
4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)butanoic acid C₁₃H₁₆O₄ 236.26 Butanoic acid chain
4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-oxobutanoic acid C₁₃H₁₄O₅ 250.25 Ketone group at C4 of butanoic acid
4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzenecarboxylic acid C₁₆H₁₄O₄ 270.28 Benzoic acid substituent
4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-1,3-thiazole C₁₄H₁₅NO₂S 261.34 Thiazole ring replacing carboxylic acid
4-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido)butanoic acid C₁₃H₁₇NO₆S 315.34 Sulfonamido group on benzodioxepine core

Physicochemical Properties

  • Solubility : The carboxylic acid group in the parent compound enhances water solubility compared to its thiazole or ketone derivatives.
  • Melting Point : The benzoic acid analog (C₁₆H₁₄O₄) exhibits a higher melting point (217–220°C) due to increased aromatic stacking .
  • Reactivity: The ketone group in the 4-oxobutanoic acid derivative increases electrophilicity, facilitating interactions with enzymes like Mycobacterium tuberculosis dihydrofolate reductase .
Renal Toxicity and Metabolic Roles
  • The parent compound is a precursor to p-cresyl sulfate , a uremic toxin linked to CKD progression via gut microbial metabolism .
  • The thiazole analog (C₁₄H₁₅NO₂S) is similarly implicated in CKD but acts earlier in the toxin synthesis pathway .
Enzyme Interactions
  • The 4-oxobutanoic acid derivative forms a complex with dihydrofolate reductase, suggesting utility in antimicrobial drug design .
  • The benzoic acid analog’s rigid aromatic structure may limit membrane permeability, reducing bioavailability compared to the parent compound .
Inflammatory and Metabolic Markers
  • Both the parent compound and thiazole analog correlate with elevated 5(S),15(S)-DiHETE and lipoxin B4 , pro-inflammatory markers in CKD models .
  • The 4-oxo derivative’s ketone group could modulate oxidative stress pathways, though this remains unverified .

Biological Activity

4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)butanoic acid is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological effects, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.

The molecular formula of this compound is C16H18O4C_{16}H_{18}O_4, with a melting point ranging from 217 to 220 °C. It is categorized under the benzodioxepin class of compounds, which have shown various pharmacological properties.

PropertyValue
Molecular FormulaC16H18O4C_{16}H_{18}O_4
Melting Point217 - 220 °C
CAS Number952183-13-0

Synthesis

The synthesis of this compound typically involves the annulation of a benzodioxepin ring to a butanoic acid scaffold. Various synthetic strategies have been explored, including transition metal catalysis and microwave-assisted methods, which enhance yield and reduce reaction times.

Pharmacological Effects

Research indicates that derivatives of benzodioxepins exhibit a range of biological activities:

  • Antimicrobial Activity : Compounds within this class have demonstrated significant antimicrobial properties against various pathogens.
  • Antifungal Effects : Studies show efficacy against fungal strains, suggesting potential applications in treating fungal infections.
  • Antiplasmodial Activity : Some derivatives have been evaluated for their ability to inhibit Plasmodium species, the causative agents of malaria .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of several benzodioxepin derivatives. The results indicated that certain modifications to the benzodioxepin structure enhanced activity against Gram-positive and Gram-negative bacteria.
  • Antifungal Activity : Another research project focused on the antifungal properties of these compounds. The findings revealed that specific structural features are crucial for enhancing antifungal potency.
  • Antiplasmodial Studies : In vitro assays were conducted to assess the antiplasmodial activity of this compound and related compounds. Results showed promising inhibition rates against Plasmodium falciparum .

Q & A

Q. What are the established synthetic pathways for synthesizing 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)butanoic acid, and what critical parameters affect reaction efficiency?

The synthesis typically involves multi-step organic reactions, including:

  • Ring formation : Construction of the benzodioxepin core via cyclization of diol intermediates under acidic or oxidative conditions.
  • Side-chain functionalization : Introduction of the butanoic acid moiety through nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura coupling with boronic acid derivatives).
  • Key parameters :
    • Temperature : Controlled heating (60–100°C) to avoid side reactions like decarboxylation.
    • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction homogeneity.
    • Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling steps .

Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound, and how are they applied?

  • NMR spectroscopy :
    • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., benzodioxepin aromatic protons at δ 6.8–7.2 ppm, butanoic acid carbonyl at ~170 ppm).
    • 2D experiments (COSY, HSQC) : Resolves overlapping signals and confirms connectivity.
  • HPLC : Validates purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm.
  • FT-IR : Identifies functional groups (e.g., carboxylic acid O-H stretch at 2500–3300 cm⁻¹) .

Advanced Research Questions

Q. How can researchers address discrepancies in melting point and spectral data when characterizing synthesized batches of the compound?

  • Systematic analysis :
    • Reproduce conditions : Ensure identical purification methods (e.g., recrystallization solvent, gradient elution in HPLC).
    • Differential Scanning Calorimetry (DSC) : Quantify polymorphic variations affecting melting points.
    • High-resolution MS : Confirm molecular ion consistency to rule out impurities.
    • X-ray crystallography : Resolve structural ambiguities in crystalline batches .

Q. What strategies are effective in optimizing the enantiomeric purity of this compound during asymmetric synthesis?

  • Chiral auxiliaries : Use Evans oxazolidinones to induce stereoselectivity during carboxylic acid formation.
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze enantiomers.
  • Chiral HPLC : Monitor enantiomeric excess (ee) using cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases.
  • Dynamic kinetic resolution : Combine asymmetric hydrogenation with racemization catalysts .

Q. What in vitro models are appropriate for preliminary assessment of the compound's biological activity, and what experimental controls are necessary?

  • Models :
    • Enzyme inhibition assays : Target cyclooxygenase-2 (COX-2) due to structural similarity to benzodioxepin-based inhibitors.
    • Cell viability assays : Use cancer cell lines (e.g., MCF-7) to evaluate antiproliferative effects.
  • Controls :
    • Positive controls : Commercial COX-2 inhibitors (e.g., Celecoxib) for enzyme assays.
    • Vehicle controls : DMSO at ≤0.1% to rule out solvent toxicity.
    • Blind replicates : Minimize bias in high-throughput screening .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)butanoic acid
Reactant of Route 2
Reactant of Route 2
4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)butanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.